

comparative geochemistry of pyroxenes from different tectonic settings

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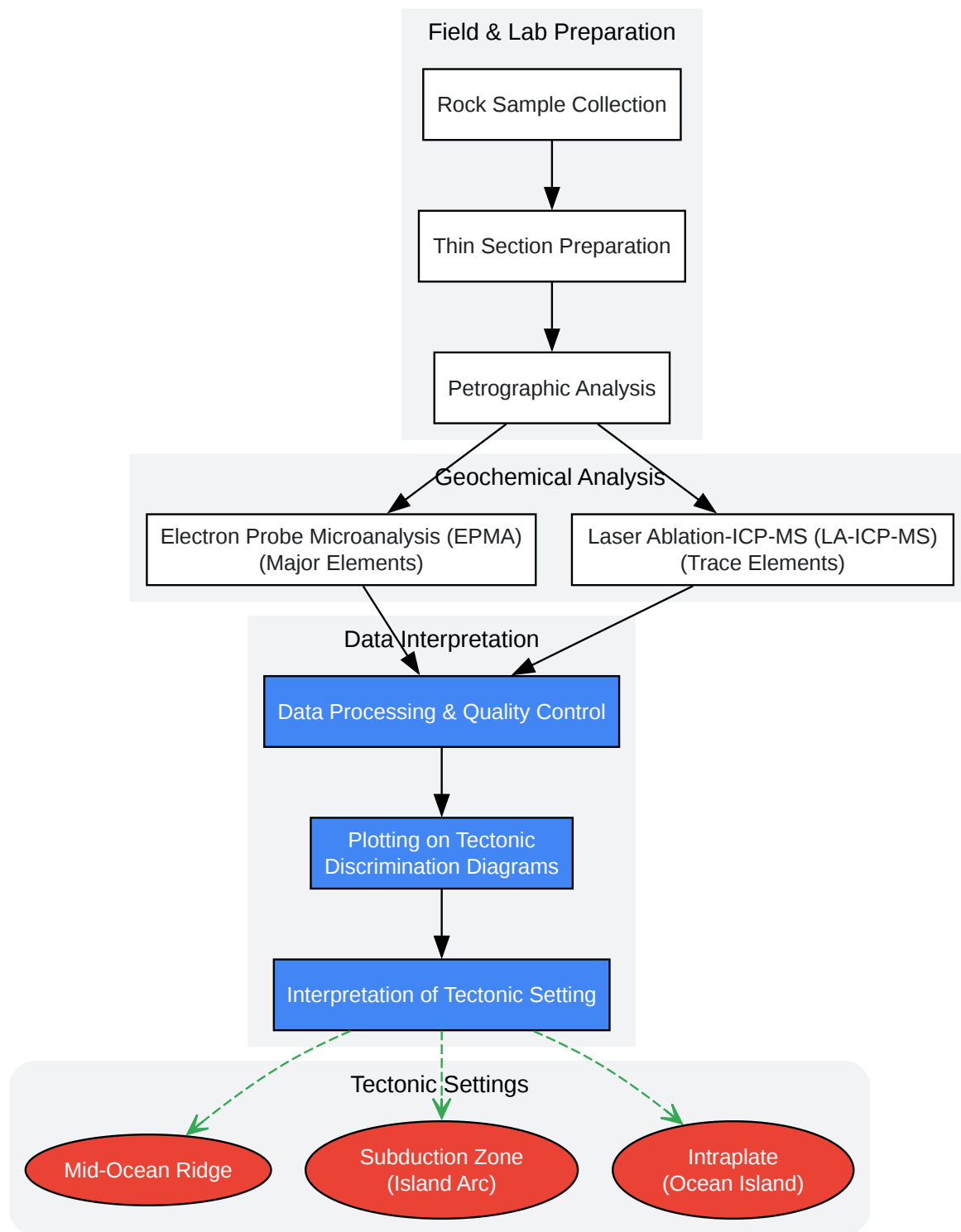
A Comparative Guide to the Geochemistry of **Pyroxenes** from Different Tectonic Settings

Introduction

Pyroxenes are a crucial group of rock-forming inosilicate minerals found in a vast array of igneous and metamorphic rocks.^[1] Their general formula is $XY(\text{Si,Al})_2\text{O}_6$, where X and Y represent a variety of cations.^[1] The precise chemical composition of **pyroxene** is highly sensitive to the physical and chemical conditions of the magma from which it crystallizes, including temperature, pressure, and melt composition. This sensitivity makes **pyroxene** a powerful tool for deciphering the petrogenesis of its host rock and, by extension, the tectonic environment in which the magma was generated. This guide provides a comparative overview of the geochemical characteristics of **pyroxenes** from three principal tectonic settings: mid-ocean ridges, subduction zones, and intraplate environments, supported by experimental data and protocols.

Workflow for Comparative Geochemical Analysis

The process of using **pyroxene** geochemistry to determine the tectonic setting of a host rock involves several key steps, from sample preparation to data interpretation.



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Caption: Workflow for tectonic setting discrimination using **pyroxene** geochemistry.

Comparative Geochemistry of Pyroxenes

The composition of clinopyroxene, in particular, is a robust indicator of tectonic setting. Variations in elements such as Ti, Al, Na, Cr, and various trace elements reflect the distinct magmatic processes occurring at mid-ocean ridges, subduction zones, and intraplate volcanoes.

Mid-Ocean Ridge (MORB-type) Pyroxenes

Pyroxenes from Mid-Ocean Ridge Basalts (MORB) crystallize from magmas generated by decompression melting of the depleted upper mantle at spreading centers.[2][3] Their chemistry reflects this origin.

- **Major Elements:** Typically characterized by low TiO_2 and Al_2O_3 contents. They are predominantly augites and fall within the 'QUAD' group (quadrilateral **pyroxenes**).[4] The low Al content is indicative of crystallization at low pressures.[4]
- **Trace Elements:** These **pyroxenes** are depleted in large-ion lithophile elements (LILE) and light rare earth elements (LREE), consistent with their depleted mantle source.[5] They have compositions that align with MORB fields on various tectonic discrimination diagrams.[4]

Subduction Zone (IAB-type) Pyroxenes

In subduction zones, magmas are generated through fluid-fluxed melting of the mantle wedge, which has been metasomatized by fluids released from the subducting slab.[6][7] This unique environment imparts a distinct geochemical signature to the crystallizing **pyroxenes**.

- **Major Elements:** **Pyroxenes** from Island Arc Basalts (IAB) and related rocks show a wide compositional range but are often calc-alkaline.[4] They can have variable but often higher Al_2O_3 and lower TiO_2 compared to intraplate **pyroxenes**. [8] The presence of water in arc magmas can influence **pyroxene** composition, leading to the crystallization of amphibole.[9]
- **Trace Elements:** A hallmark of subduction zone **pyroxenes** is the enrichment in LILE (e.g., Sr, K, Rb) and depletion in high-field-strength elements (HFSE), such as Nb, Ta, and Ti.[10] [11] This signature is inherited from the slab-derived fluids and melts.

Intraplate (OIB-type) Pyroxenes

Intraplate volcanism, such as that forming ocean islands (OIB), is often attributed to mantle plumes rising from deeper, more enriched parts of the mantle.^{[12][13]} **Pyroxenes** from Ocean Island Basalts (OIB) reflect this enriched source.

- **Major Elements:** These **pyroxenes** are typically augites, often titaniferous (high TiO_2), and relatively enriched in Al_2O_3 and Na_2O .^{[5][8]} The high Ti and Al content is often linked to higher pressures of crystallization and the alkaline nature of the host magmas.
- **Trace Elements:** OIB-type **pyroxenes** are enriched in incompatible trace elements, including HFSE (Nb, Ta, Zr) and LREE, mirroring the enriched, plume-related mantle source.^{[5][12]} On discrimination diagrams, they plot distinctly from MORB and IAB **pyroxenes**.^[8]

Data Presentation: Comparative Geochemistry

The following tables summarize the typical geochemical characteristics of clinopyroxenes from different tectonic settings. Values are indicative and can vary based on specific melt compositions and crystallization conditions.

Table 1: Major Element Oxide Composition (wt%)

Oxide	Mid-Ocean Ridge (MORB)	Subduction Zone (IAB)	Intraplate (OIB)
SiO_2	48 - 53	47 - 52	45 - 51
TiO_2	Low (< 1.0)	Low to Moderate (0.5 - 1.5)	High (> 1.5)
Al_2O_3	Low (2 - 5)	Moderate to High (3 - 8)	High (5 - 9)
Cr_2O_3	High (> 0.5)	Variable	Low (< 0.1)
MgO	14 - 18	13 - 17	10 - 15
CaO	18 - 22	17 - 21	18 - 22
Na_2O	Low (< 0.5)	Low to Moderate (0.3 - 0.8)	Moderate to High (0.5 - 1.5)

Table 2: Key Trace Element Ratios and Characteristics

Element/Ratio	Mid-Ocean Ridge (MORB)	Subduction Zone (IAB)	Intraplate (OIB)
Ti/V Ratio	Low (~10-20)	Moderate (~20-50)	High (>50)
Zr (ppm)	Low	Low	High
LILE (e.g., Sr, Ba)	Depleted	Enriched	Enriched
HFSE (e.g., Nb, Ta)	Depleted	Depleted (Negative Anomaly)	Enriched
REE Pattern	LREE Depleted	Variable (Flat to LREE Enriched)	LREE Enriched

Experimental Protocols

Accurate determination of **pyroxene** composition is fundamental to tectonic discrimination. This is primarily achieved through in-situ microanalytical techniques.

Electron Probe Microanalysis (EPMA)

EPMA is the standard method for obtaining high-precision quantitative data on major and minor elements (typically >100 ppm).[\[14\]](#)

- **Sample Preparation:** Rock samples are cut and mounted in epoxy resin pucks, then polished to a high-quality, flat surface (typically a 0.25-micron diamond polish finish). The surface is then coated with a thin layer of carbon to ensure electrical conductivity.
- **Instrumentation:** An electron microprobe bombards the sample with a focused beam of high-energy electrons (e.g., 15-20 keV).
- **Analysis:** The electron beam excites atoms in the sample, which then emit X-rays with characteristic wavelengths for each element. The intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).

- Quantification: X-ray intensities from the sample are compared against those from well-characterized standards of known composition. A matrix correction procedure (e.g., ZAF or PAP) is applied to convert raw intensity data into elemental weight percent concentrations. [\[14\]](#)

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is used to measure trace element concentrations (from ppm to ppb levels) with high spatial resolution. [\[15\]](#)[\[16\]](#)

- Sample Preparation: The same polished thin sections or mounts used for EPMA can be used for LA-ICP-MS.
- Instrumentation: A high-energy pulsed laser is focused on the sample surface, ablating a small amount of material (typically a 20-50 μm spot). The ablated material forms an aerosol that is transported by a carrier gas (usually Helium or Argon) into an ICP-MS instrument.
- Analysis: The aerosol is ionized in the high-temperature (6000-10000 K) argon plasma. The resulting ions are then separated based on their mass-to-charge ratio by a mass spectrometer and counted.
- Quantification: The technique requires external calibration against a standard reference material (e.g., NIST SRM 610/612 glass) that is analyzed under the same conditions as the unknown samples. [\[15\]](#) An internal standard, an element of known concentration in the **pyroxene** (e.g., Ca or Si, previously determined by EPMA), is used to correct for variations in the amount of ablated material and instrument drift. [\[15\]](#)

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